1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of morpholine, thiazepane, and pyrrolidine rings within its structure contributes to its diverse chemical reactivity and biological activity.
Scientific Research Applications
1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione are voltage-gated sodium and calcium channels as well as GABA transporters . These targets play a crucial role in the transmission of nerve impulses in the body.
Mode of Action
This compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, leading to changes in the electrical activity of the neurons.
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the transmission of nerve impulses. By inhibiting the voltage-gated sodium and calcium channels, it disrupts the normal depolarization and repolarization processes that occur during the transmission of nerve impulses . This can lead to downstream effects such as changes in the excitability of neurons and alterations in neurotransmitter release.
Result of Action
The molecular and cellular effects of this compound’s action include changes in neuronal excitability and alterations in neurotransmitter release. These changes can have various effects depending on the specific neurons and circuits involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of morpholine, succinimide, and a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar pyrrolidine-2,5-dione structures that exhibit comparable chemical reactivity and biological activity.
Morpholine Derivatives: Compounds containing the morpholine ring, known for their diverse applications in medicinal chemistry and material science.
Thiazepane Derivatives: Compounds featuring the thiazepane ring, which are studied for their unique chemical properties and potential therapeutic uses.
Uniqueness
1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c20-14-2-3-15(21)19(14)11-16(22)18-4-1-9-24-12-13(18)10-17-5-7-23-8-6-17/h13H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBBIQFYRPYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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